molecular formula C19H18FN3O3S B2428176 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1021082-04-1

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2428176
CAS No.: 1021082-04-1
M. Wt: 387.43
InChI Key: WDPCBVITLGZXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13(26-16-6-3-2-5-14(16)20)19(25)21-10-11-23-18(24)9-8-15(22-23)17-7-4-12-27-17/h2-9,12-13H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPCBVITLGZXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, examining its mechanism of action, interactions with biological targets, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H18FN3O3S
  • Molecular Weight : 387.43 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, preventing substrate conversion.
  • Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways and cellular responses.
  • DNA Interaction : Binding to DNA could affect gene expression, leading to altered protein synthesis and cellular behavior.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the context of disease modulation. Its potential therapeutic effects are linked to:

  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Initial screenings indicate that it could inhibit cancer cell proliferation through apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of specific enzymes
Antitumor ActivityInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study 1: Antitumor Effects

In a study examining the compound's effect on cancer cell lines, it was found that treatment led to a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 μM for several tested lines, indicating promising antitumor potential.

Case Study 2: Enzyme Interaction

Another study focused on the inhibition of collagen prolyl-4-hydroxylase (CP4H), an enzyme critical in fibrosis development. The compound demonstrated a significant reduction in CP4H activity, suggesting its potential use in treating fibrotic diseases .

Research Findings

Recent findings have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Modifications to the fluorophenoxy and pyridazine moieties have been shown to enhance binding affinity and selectivity towards target enzymes.

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
FluorinationIncreases potency against specific enzymes
Pyridazine VariationAlters receptor binding affinity

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